molecular formula C11H16N2O2 B5599616 4-(2,6-dimethyl-1-oxido-4-pyridinyl)morpholine

4-(2,6-dimethyl-1-oxido-4-pyridinyl)morpholine

Cat. No. B5599616
M. Wt: 208.26 g/mol
InChI Key: VKLRUGSDXVXOGG-UHFFFAOYSA-N
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Description

4-(2,6-Dimethyl-1-oxido-4-pyridinyl)morpholine is a chemical compound that has garnered attention in scientific research due to its structural uniqueness and potential applications. It is part of a broader class of compounds that have been explored for various properties, including photophysical characteristics and biomolecular binding properties (Bonacorso et al., 2018).

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes such as the Buchwald–Hartwig amination, yielding products at significant percentages. The process starts from precursors like bromoquinolines and involves cyclization reactions and interactions with heteroarylamines (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed. For instance, the structural analysis of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates revealed significant dependencies on the nature of the counter-ion and the structure of primary amines involved (Dotsenko et al., 2016).

Chemical Reactions and Properties

Chemical reactions of similar compounds involve processes like aminomethylation, leading to various reaction products depending on reactant ratios and types. These reactions can lead to the formation of salts and other derivatives with distinct chemical properties (Dotsenko et al., 2016).

Physical Properties Analysis

The physical properties of related compounds, such as hydrogen-bonding motifs and crystalline structures, have been examined. For instance, pyridinium or morpholinium hydrogen oxalates exhibit different hydrogen-bonding patterns, influencing their physical forms and stabilities (Mulrooney et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds can be complex, with influences from various substituents and molecular interactions. Studies have shown how substituent modifications can significantly affect properties like fluorescence in both solution and solid states (Hagimori et al., 2019).

properties

IUPAC Name

4-(2,6-dimethyl-1-oxidopyridin-1-ium-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9-7-11(8-10(2)13(9)14)12-3-5-15-6-4-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLRUGSDXVXOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethyl-1-oxy-pyridin-4-yl)-morpholine

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